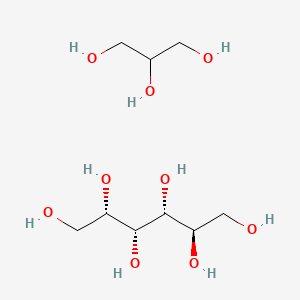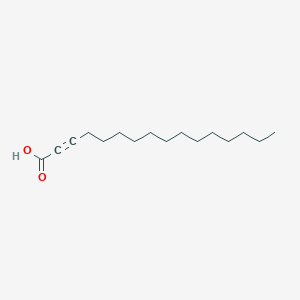
2-Hexadecynoic acid
Vue d'ensemble
Description
2-Hexadecynoic acid is a biochemical reagent . It has a molecular formula of C16H28O2, an average mass of 252.392 Da, and a monoisotopic mass of 252.208923 Da .
Synthesis Analysis
The first total synthesis of a C5-curcumin-2-hexadecynoic acid (C5-Curc-2-HDA, 6) conjugate was successfully performed. Through a three-step synthetic route, conjugate 6 was obtained in 13% overall yield .Molecular Structure Analysis
The molecular structure of 2-Hexadecynoic acid consists of 16 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The presence of 2-hexadecynoic acid (2-HDA, 4) in conjugate 6 increased 4-8-fold its antibacterial activity against MRSA strains. This supports the hypothesis that the chemical connection of 4 to C5-Curcumin (2) increases the antibacterial activity of 2 against Gram-positive bacteria .Physical And Chemical Properties Analysis
2-Hexadecynoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 380.2±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 69.0±6.0 kJ/mol, a flash point of 197.9±15.8 °C, and an index of refraction of 1.472 .Applications De Recherche Scientifique
Inhibition of Cell Growth and Lipid Metabolism : 2-Hexadecynoic acid has been shown to inhibit the growth and affect lipid metabolism of cultured 7288C hepatoma cells. It was observed to inhibit fatty acid elongation and acylation, especially triglyceride synthesis in these cells (Upreti, Matocha, & Wood, 1981).
Bacteriostatic Properties : Research indicates that 2-Hexadecynoic acid is bacteriostatic for all gram-positive bacteria tested. It was found to be readily taken up by cells and incorporated into the phospholipid fraction (Konthikamee, Gilbertson, Langkamp, & Gershon, 1982).
Inhibition of Mycobacterial Fatty Acid Biosynthesis and Degradation : This compound demonstrates cidal activity against Mycobacterium smegmatis and Mycobacterium bovis BCG, inhibiting mycolic acid biosynthesis, fatty acid biosynthesis, and fatty acid degradation (Morbidoni et al., 2006).
Antibacterial Activity Against Multidrug-Resistant Bacteria : 2-Hexadecynoic acid displays significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Sanabria-Ríos et al., 2014).
Inhibition of Fatty Acid Elongation : Studies show that dietary methyl-2-hexadecynoate inhibits fatty acid elongation in animals, indicating a potential use in regulating lipid metabolism (Wood & Lee, 1981).
Effect on Hepatic Fatty Acid Metabolism : The compound causes changes in lipid metabolism in normal and hepatoma-bearing rats, suggesting its potential in studying liver function and cancer (Wood, Lee, & Gershon, 1980).
Antiprotozoal and Anticancer Activities : 2-Hexadecynoic acid and related compounds have shown promising results as inhibitors of fatty acid biosynthesis in protozoal diseases and potential anticancer activities (Carballeira, 2013).
Safety And Hazards
2-Hexadecynoic acid can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
There is potential for further evaluation of 2-Hexadecynoic acid for use in topical antifungal formulations . Additionally, the chemical conjugation of 2-hexadecynoic acid to C5-curcumin enhances its antibacterial activity against multi-drug resistant bacteria, suggesting potential for future research in this area .
Propriétés
IUPAC Name |
hexadec-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFGCCEVOFCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182577 | |
| Record name | 2-Hexadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecynoic acid | |
CAS RN |
2834-03-9 | |
| Record name | 2-Hexadecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecynoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hexadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



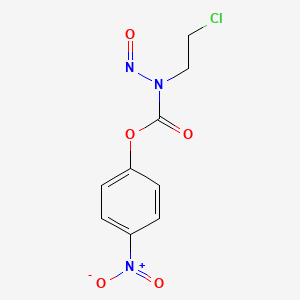
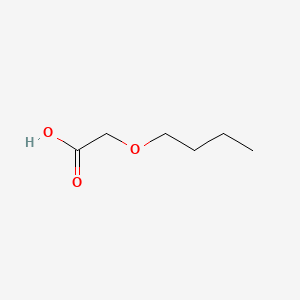
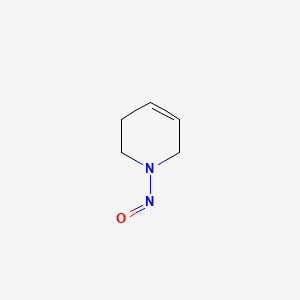
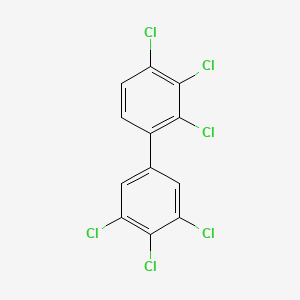
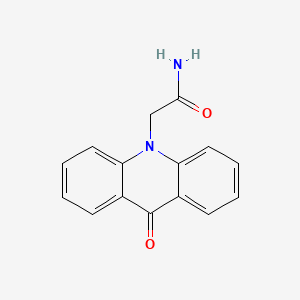
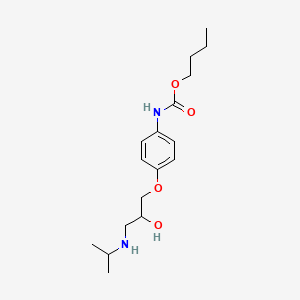
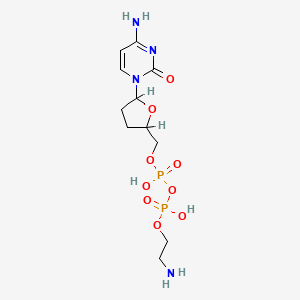
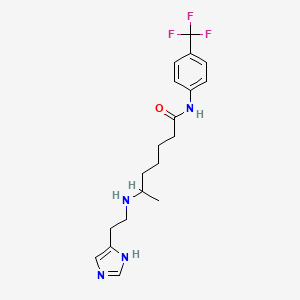
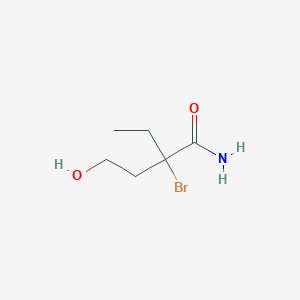
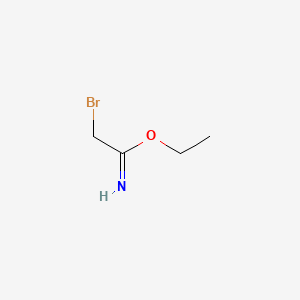
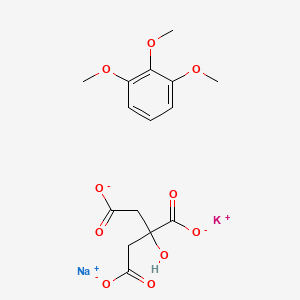
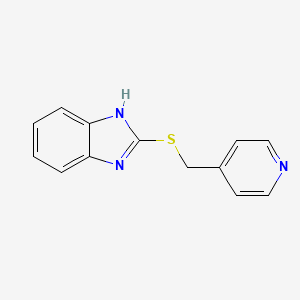
![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)
